2-Methoxy-3-methylphenacyl bromide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-bromo-1-(2-methoxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-7-4-3-5-8(9(12)6-11)10(7)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
NCDNTQWEKJAZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CBr)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methoxy 3 Methylphenacyl Bromide
Regioselective α-Bromination Strategies
The critical step in synthesizing 2-Methoxy-3-methylphenacyl bromide is the selective bromination of the methylene (B1212753) group adjacent to the carbonyl function (the α-position) of the 2-methoxy-3-methylacetophenone precursor, without affecting the aromatic ring.
Bromination of Substituted Acetophenone (B1666503) Precursors
The α-bromination of aromatic ketones has been extensively studied, leading to the development of both classical and modern protocols. shodhsagar.com These methods aim to achieve high yields and selectivity for the desired α-bromo product.
The traditional method for the α-bromination of ketones involves the use of elemental bromine (Br₂) in a suitable solvent, often glacial acetic acid. orgsyn.org This acid-catalyzed reaction proceeds through an enol intermediate. masterorganicchemistry.com The acetic acid serves not only as a solvent but also as a catalyst to promote the enolization of the ketone, which is the nucleophilic species that reacts with bromine. masterorganicchemistry.comzenodo.org
For instance, the regioselective bromination of 4-methoxyphenylacetic acid has been successfully achieved using a solution of bromine in acetic acid, yielding the desired product in high purity. nih.gov Similarly, phenacyl bromide can be prepared by reacting acetophenone with bromine, with acetic acid being one of the common solvents employed. orgsyn.org While effective, this method involves handling hazardous liquid bromine, which has prompted the development of alternative approaches. shodhsagar.com
To circumvent the challenges associated with using elemental bromine, a variety of alternative brominating agents have been developed and optimized for the α-bromination of acetophenones. shodhsagar.com These reagents often offer improved handling, safety, and selectivity. commonorganicchemistry.com
N-Bromosuccinimide (NBS) is a widely used and highly effective reagent for α-bromination. shodhsagar.com It is a crystalline solid that is easier and safer to handle than liquid bromine. lookchem.com NBS-mediated brominations are often catalyzed by acids such as p-toluenesulfonic acid (p-TsOH) in solvents like acetonitrile (B52724). shodhsagar.com A patent for a similar compound, 2-bromo-3'-methoxyacetophenone, describes a process using NBS in ethyl acetate (B1210297) at room temperature. google.com Other research shows that NBS, in conjunction with catalysts like ammonium (B1175870) acetate or silica-supported acids, can efficiently brominate various acetophenone derivatives. researchgate.net
Pyridine hydrobromide perbromide (PHP) , or pyridinium (B92312) tribromide, is another solid, stable, and safe alternative to liquid bromine. nih.gov It has been successfully used for the bromination of various acetophenone derivatives in acetic acid, achieving high yields. nih.gov The reaction typically involves heating the substrate with a slight excess of PHP. nih.gov
Electrochemical Methods represent a greener approach to bromination. lookchem.comresearchgate.net These methods generate bromonium ions in situ from bromide salts like ammonium bromide (NH₄Br). lookchem.com An electrochemical method using NH₄Br and a catalytic amount of sulfuric acid in an aqueous acetonitrile medium has been developed for the selective side-chain bromination of acetophenone, yielding α-bromoacetophenone in good yields at ambient temperature. lookchem.comresearchgate.net
The table below summarizes various brominating agents and conditions applicable to acetophenone derivatives.
| Brominating Agent | Catalyst / Co-reagent | Solvent | Temperature | Key Advantages |
| Elemental Bromine (Br₂) ** | Glacial Acetic Acid | Acetic Acid | Room Temp | Classical, well-established method. orgsyn.orgnih.gov |
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | Not specified | Safer solid reagent, good selectivity. shodhsagar.com |
| N-Bromosuccinimide (NBS) | None specified | Ethyl Acetate | Room Temp | Mild conditions, high yield reported for analogues. google.com |
| Pyridine hydrobromide perbromide | None | Acetic Acid | 90 °C | Solid, stable, and safe reagent; high yields. nih.gov |
| Ammonium Bromide (NH₄Br) | H₂SO₄ (electrochemical) | H₂O:CH₃CN | Ambient | "Green" method, in situ generation of reagent. lookchem.comresearchgate.net |
| Copper(II) Bromide (CuBr₂) ** | None | Chloroform-Ethyl Acetate | Not specified | Clean and direct method for selective bromination. researchgate.net |
Mechanistic Considerations of Bromination Selectivity in Aromatic Systems
The selectivity of bromination—whether it occurs on the aromatic ring or the α-carbon of the acetyl side-chain—is determined by a competition between two different reaction pathways: electrophilic aromatic substitution and acid-catalyzed α-substitution.
The key to achieving selective α-bromination of a ketone like 2-methoxy-3-methylacetophenone is the acid-catalyzed formation of its enol tautomer. masterorganicchemistry.com In the presence of an acid (e.g., HBr or acetic acid), the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogens. masterorganicchemistry.com A weak base then removes an α-proton to form the enol. masterorganicchemistry.com This enol is the active nucleophile that attacks the electrophilic bromine (from Br₂ or another brominating agent), leading to the formation of the α-bromo ketone. masterorganicchemistry.comquora.com
Simultaneously, the aromatic ring can undergo electrophilic bromination. The outcome depends on the electron density of the aromatic ring. zenodo.org
Highly Activated Rings: Aromatic rings with powerful electron-donating groups (like phenols or anilines) are highly activated towards electrophilic substitution. In these cases, ring bromination often occurs preferentially or concurrently. zenodo.orgstackexchange.com
Deactivated Rings: The acetyl group (-COCH₃) is an electron-withdrawing and deactivating group, which makes electrophilic substitution on the aromatic ring more difficult. stackexchange.com
Moderately Activated Rings: In 2-methoxy-3-methylacetophenone, the methoxy (B1213986) group is electron-donating and activating, while the methyl group is weakly activating. However, the acetyl group is deactivating. This balance generally allows for conditions to be optimized for side-chain bromination. By using acid catalysis to promote enolization, the reaction can be directed to the α-position of the acetyl group rather than the aromatic ring. zenodo.org Manipulating reaction conditions, such as using methanol (B129727) as a solvent, has been shown to selectively favor side-chain bromination in acetophenone derivatives with moderate electron density. zenodo.org
Precursor Synthesis and Functionalization for this compound
The synthesis of the target compound begins with the preparation of its direct precursor, 2-methoxy-3-methylacetophenone.
Synthesis of 2-Methoxy-3-methylacetophenone
The synthesis of substituted acetophenones can be accomplished through several established organic chemistry methodologies. A common and direct method is the Friedel-Crafts acylation of a corresponding substituted benzene (B151609). For the synthesis of 2-methoxy-3-methylacetophenone, the starting material would be 2-methylanisole (B146520) (also known as o-cresyl methyl ether).
In a typical Friedel-Crafts acylation, 2-methylanisole would be reacted with an acylating agent such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction introduces the acetyl group onto the aromatic ring. The directing effects of the existing methoxy (-OCH₃) and methyl (-CH₃) groups, both of which are ortho-, para-directing, will influence the position of the incoming acetyl group. The steric hindrance from the methyl group at position 3 would likely favor acylation at position 5, but synthesis of the desired 2-methoxy-3-methylacetophenone precursor remains a feasible, if potentially lower-yield, pathway that would require careful control of reaction conditions and subsequent purification.
Alternative modern methods for synthesizing aryl ketones include nickel-catalyzed reactions of arylboronic acids with alkyl nitriles, which have been used to prepare 3-methoxyacetophenone. chemicalbook.com Another approach involves the reaction of nitriles with arylboronic acids catalyzed by palladium diacetate. chemicalbook.com These methods could potentially be adapted for the synthesis of 2-methoxy-3-methylacetophenone from appropriate precursors.
Strategies for the Introduction of Methoxy and Methyl Functionalities on the Aromatic Ring
The foundational step in synthesizing the target compound is the preparation of the 1-methoxy-2-methylbenzene scaffold. The substitution pattern is critical, and the directing effects of the methoxy and methyl groups govern the feasibility and outcome of subsequent reactions.
Conventional strategies for synthesizing substituted phenols and phenyl ethers often rely on the functionalization and transformation of groups already present on an aromatic ring. mdpi.com These methods include selective hydroxylation, as well as nucleophilic and electrophilic aromatic substitutions. mdpi.com For the specific 1,2,3-substitution pattern of 2-methoxy-3-methylphenol, which serves as a key precursor, several advanced synthetic routes are considered.
One common starting material is 2-methylanisole, a monomethoxybenzene derivative. targetmol.com The challenge lies in introducing the second substituent (a hydroxyl or methoxy group) at the desired position. The existing methyl and methoxy groups are ortho-, para-directors in electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org This makes direct electrophilic substitution to achieve the 1,2,3-pattern difficult due to steric hindrance and the electronic preferences of the directing groups.
Modern methods offer more precise control. For instance, metal-catalyzed cross-coupling reactions provide a powerful tool for constructing aryloxy phenols. mdpi.com A notable approach involves the Ullmann condensation. This reaction can couple an aryl halide with a phenol (B47542) or methoxybenzene derivative. For example, coupling m-methoxyphenol with an appropriate iodobenzene (B50100) derivative using a copper bromide (CuBr) catalyst and cesium carbonate (Cs₂CO₃) can yield the desired diaryl ether intermediate, which can then be further modified. mdpi.com Another strategy involves the demethylation of a dimethoxy-methylbenzene precursor using reagents like boron tribromide (BBr₃) to selectively cleave a methyl ether and reveal a hydroxyl group. mdpi.com
Furthermore, directed ortho-metalation (DoM) presents a highly regioselective strategy. In this approach, a directing group, such as a methoxy group, facilitates the deprotonation of the adjacent ortho-position by a strong base (e.g., n-butyllithium). The resulting aryllithium species can then react with an electrophile, such as a methylating agent, to install the methyl group with high precision.
The table below summarizes the directing effects of the relevant functional groups in electrophilic aromatic substitution, which is a key consideration in synthetic planning.
| Functional Group | Type | Directing Effect | Reactivity Effect |
| -OCH₃ (Methoxy) | Activating | Ortho, Para | Speeds up reaction |
| -CH₃ (Methyl) | Activating | Ortho, Para | Speeds up reaction |
| -COCH₂Br (Bromoacetyl) | Deactivating | Meta | Slows down reaction |
This table is based on established principles of electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orglibretexts.org
Methodologies for Acetyl Group Elaboration on Substituted Benzenes
Once the 2-methoxy-3-methylbenzene (or a phenolic precursor) is obtained, the next critical step is the introduction of an acetyl group (CH₃CO-). The Friedel-Crafts acylation is the quintessential method for this transformation. tamu.edu This reaction involves treating the substituted benzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst. tamu.edukhanacademy.org
The reaction proceeds via an electrophilic aromatic substitution mechanism where a highly electrophilic acylium ion is generated in situ. khanacademy.orgyoutube.com The choice of Lewis acid catalyst is crucial for the reaction's success.
Common Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Formula | Typical Use |
|---|---|---|
| Aluminum Chloride | AlCl₃ | Highly reactive, standard catalyst |
| Ferric Chloride | FeCl₃ | Milder alternative to AlCl₃ |
| Boron Trifluoride Etherate | BF₃·OEt₂ | Mild catalyst, useful for sensitive substrates |
This table compiles common catalysts used in Friedel-Crafts reactions. tamu.edu
The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. In the case of 2-methoxy-3-methylanisole, both the methoxy and methyl groups are activating and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com The primary site of acylation will be the position that is electronically most activated and sterically most accessible. The para-position relative to the powerful activating methoxy group is often favored. However, the presence of the adjacent methyl group can sterically hinder one of the ortho positions, influencing the final product distribution. It is important to note that Friedel-Crafts reactions are generally incompatible with strongly deactivated rings or those containing basic groups like amines that can complex with the catalyst. khanacademy.orgyoutube.com
Derivatization Approaches to Synthesize Analogous Phenacyl Halides
The final step in the synthesis of this compound is the α-halogenation of the precursor ketone, 2'-methoxy-3'-methylacetophenone. This reaction selectively introduces a bromine atom onto the carbon adjacent to the carbonyl group. libretexts.orglibretexts.org
The most common method for this transformation is the reaction of the acetophenone derivative with bromine (Br₂) in a suitable solvent, such as acetic acid or ether. libretexts.orgorgsyn.orgwikipedia.org The reaction is often catalyzed by acid and proceeds through an enol intermediate. libretexts.orglibretexts.org The rate of this acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid, but notably independent of the halogen concentration, indicating that the formation of the enol is the rate-limiting step. libretexts.orglibretexts.org
Alternative and often more selective brominating agents are frequently employed to avoid side reactions like ring bromination, especially on activated aromatic systems. researchgate.net N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination of ketones, often in the presence of a radical initiator or an acid catalyst like p-toluenesulfonic acid (p-TsOH). researchgate.net Other methodologies include electrochemical approaches, which can generate bromonium ions in situ from sources like ammonium bromide (NH₄Br), offering a greener alternative to using elemental bromine. lookchem.com
Comparison of α-Bromination Reagents for Acetophenones
| Reagent | Conditions | Advantages |
|---|---|---|
| Bromine (Br₂) | Acetic acid or other solvent | Readily available, classic method. wikipedia.org |
| N-Bromosuccinimide (NBS) | p-TsOH, Microwave or CCl₄, light | High selectivity for α-position, solid reagent, easy to handle. researchgate.net |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Acidic conditions | High selectivity, gentle reaction conditions, high yields (65-95%). google.com |
| KBr / K₂S₂O₈ | Water | Can be used for tandem reactions from styrenes. rsc.org |
The synthesis of analogous phenacyl halides can be achieved by substituting the brominating agent with a corresponding chlorinating or iodinating agent. For instance, N-chlorosuccinimide (NCS) can be used for the synthesis of α-chloroacetophenones, and elemental iodine (I₂) with an oxidizing agent can be used for α-iodoacetophenones. These phenacyl halides are versatile intermediates, widely used in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net
Mechanistic Investigations of 2 Methoxy 3 Methylphenacyl Bromide Reactivity
Nucleophilic Substitution Reactions
Phenacyl bromides are known to readily undergo nucleophilic substitution at the α-carbon. The presence of the carbonyl group significantly activates the C-Br bond towards substitution, a phenomenon attributed to orbital overlap and stabilization of the transition state.
Elucidation of SN2 Pathways and Transition State Analysis
The reaction of 2-Methoxy-3-methylphenacyl bromide with nucleophiles predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. rsc.orgnih.gov This pathway involves a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the bromide leaving group departs simultaneously. rsc.orgnih.gov The rate of the SN2 reaction is dependent on the concentrations of both the phenacyl bromide substrate and the nucleophile, exhibiting second-order kinetics. nih.govlibretexts.org
The transition state of this reaction is characterized by a trigonal bipyramidal geometry at the α-carbon. nih.gov In this high-energy state, the attacking nucleophile and the departing bromide are positioned 180° apart, while the hydrogen atoms and the aroyl group lie in a plane. rsc.orgnih.gov This "backside attack" geometry dictates that the reaction proceeds with an inversion of stereochemistry if the α-carbon is a chiral center. rsc.orgnih.gov The enhanced reactivity of phenacyl halides compared to simple alkyl halides is often explained by Dewar's delocalized transition state model, where the p-orbitals of the reacting center can align with the π-system of the benzene (B151609) ring, allowing for conjugative charge delocalization and stabilization of the transition state. alchetron.com
Influence of Methoxy (B1213986) and Methyl Substituents on Reaction Kinetics and Stereoselectivity
The substituents on the phenyl ring of this compound exert a profound influence on its reactivity in SN2 reactions. This influence is a combination of electronic and steric effects.
2-Methoxy Group (ortho-substituent): The methoxy group at the ortho position is a key determinant of the compound's reactivity. While electronically it is an electron-donating group through resonance, its primary impact in this position is steric hindrance. alchetron.comnsc.ru This steric bulk hinders the optimal alignment of the carbonyl group with the phenyl ring. The resulting rotation out of the plane disrupts the π-orbital overlap necessary for conjugative stabilization of the SN2 transition state. alchetron.com This disruption leads to a significant decrease in the reaction rate. Studies on various ortho-substituted phenacyl bromides have shown that they are consistently less reactive than their meta- or para-substituted counterparts, a phenomenon attributed to these steric and conformational effects. alchetron.comnsc.ru
3-Methyl Group (meta-substituent): The methyl group at the meta position acts as a weak electron-donating group through induction (+I effect). Electron-donating groups tend to slightly decrease the rate of SN2 reactions on phenacyl bromides by reducing the electrophilicity of the α-carbon. wikipedia.org However, this electronic effect is generally minor compared to the substantial steric retardation caused by the ortho-methoxy group.
The combined effect is a diminished reactivity for this compound compared to unsubstituted or para-substituted phenacyl bromides.
Table 1: Representative Relative Rate Constants for SN2 Reactions of Substituted Phenacyl Bromides with a Common Nucleophile
| Substituent on Phenacyl Bromide | Expected Relative Rate (krel) | Primary Rationale |
| p-Nitro (electron-withdrawing) | High | Inductive and resonance withdrawal increases electrophilicity of the α-carbon. numberanalytics.com |
| Unsubstituted | Moderate | Baseline for comparison. |
| p-Methyl (electron-donating) | Slightly Reduced | Weak inductive donation slightly reduces electrophilicity. wikipedia.org |
| o-Methoxy (electron-donating) | Significantly Reduced | Steric hindrance forces the carbonyl out of plane, disrupting transition state stabilization. alchetron.comnsc.ru |
Solvent Effects on Reaction Mechanisms and Rates
The choice of solvent is critical in controlling the rate of SN2 reactions involving this compound. The solvent's ability to solvate the nucleophile and the transition state plays a defining role.
Polar Aprotic Solvents: Solvents such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are polar but lack acidic protons. nih.govresearchgate.net They are highly effective at solvating the counter-ion (cation) of the nucleophilic salt but interact only weakly with the anionic nucleophile. nih.gov This leaves the nucleophile "naked" and highly reactive, leading to a significant acceleration of the SN2 reaction rate. mdpi.com For instance, the reaction between bromoethane (B45996) and potassium iodide is reported to be 500 times faster in acetone than in methanol (B129727). nih.govmdpi.com
Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) possess acidic protons capable of hydrogen bonding. These solvents form a strong "cage" of solvent molecules around the anionic nucleophile through hydrogen bonds. researchgate.net For the nucleophile to attack the substrate, it must expend energy to break free from this solvent cage, which drastically reduces its effective nucleophilicity and slows the reaction rate. researchgate.netnih.gov
Non-Polar Solvents: Solvents such as hexane (B92381) or toluene (B28343) are generally poor choices for SN2 reactions because they cannot adequately dissolve the often-ionic nucleophiles required for the reaction. nih.gov
Table 2: General Effect of Solvent Type on SN2 Reaction Rates
| Solvent Type | Examples | Interaction with Nucleophile | Effect on SN2 Rate |
| Polar Aprotic | Acetone, DMF, DMSO | Weak solvation of anion | Fastest |
| Polar Protic | Water, Methanol, Ethanol | Strong solvation (H-bonding) | Slowest |
| Non-Polar | Hexane, Toluene | Very weak/no solvation | Negligible (reactants often insoluble) |
Cycloaddition Reactions Involving Phenacyl Ylides
Beyond substitution, this compound can serve as a precursor for the generation of reactive intermediates known as phenacyl ylides, which are valuable in constructing five-membered heterocyclic rings via [3+2] cycloaddition reactions. sci-hub.ruresearchgate.net
Formation and Reactivity of Phenacyl-Derived Ylides
Phenacyl-derived ylides are 1,3-dipoles. A common method for their generation involves the reaction of the phenacyl bromide with a tertiary amine or phosphine. nih.govresearchgate.net For example, reaction with a base like triethylamine (B128534) can generate an azomethine ylide, while reaction with triphenylphosphine (B44618) followed by deprotonation generates a phosphorus ylide. nih.govresearchgate.net
Alternatively, carbonyl ylides can be formed from α-diazoketones in the presence of a metal catalyst (e.g., Rh₂(OAc)₄), where an intramolecular nucleophilic attack by the carbonyl oxygen onto a metallocarbene intermediate generates the ylide. numberanalytics.com Once formed, these ylides are electron-rich species that readily react with electron-deficient double or triple bonds (dipolarophiles) in a pericyclic reaction. wikipedia.orgnih.gov
Analysis of Regioselectivity and Diastereoselectivity in [3+2] Cycloadditions
The [3+2] cycloaddition of a phenacyl-derived ylide is a powerful synthetic tool whose outcome is governed by principles of regioselectivity and diastereoselectivity. nih.gov
Regioselectivity: This refers to the orientation of the dipole and dipolarophile as they combine. It is largely controlled by Frontier Molecular Orbital (FMO) theory. numberanalytics.comnih.gov The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For a phenacyl ylide reacting with an electron-deficient alkene (a common scenario), the dominant interaction is between the HOMO of the ylide and the LUMO of the alkene. wikipedia.org The atoms with the largest orbital coefficients in the respective HOMO and LUMO will preferentially bond. The substituents on the phenacyl ylide derived from this compound (a 2-methoxy-3-methylbenzoyl group) will influence the energy and coefficients of the ylide's HOMO, thereby directing the regiochemical outcome. nih.gov The electron-donating nature of the methoxy and methyl groups would increase the energy of the HOMO, affecting reactivity.
Diastereoselectivity: This refers to the relative stereochemistry of the newly formed chiral centers in the five-membered ring. In the cycloaddition, products can be formed where the substituents from the dipolarophile are either cis (endo) or trans (exo) to the largest group on the ylide. nsc.runumberanalytics.com The preferred pathway is often the one that proceeds through the transition state with the least steric repulsion. For many carbonyl and azomethine ylides, the endo adduct is the kinetically favored product, although this can be influenced by the specific ylide, dipolarophile, and reaction conditions. mdpi.comnih.gov
Table 3: Factors Influencing Selectivity in [3+2] Cycloadditions of Phenacyl Ylides
| Selectivity Type | Controlling Factors | Description |
| Regioselectivity | Electronic Effects (FMO Theory) | The orientation is determined by the alignment of the largest HOMO/LUMO coefficients of the ylide and dipolarophile. Substituents on both components are critical. |
| Diastereoselectivity | Steric Effects, Secondary Orbital Interactions | Determines the relative configuration (endo vs. exo) of the product. Often favors the less sterically hindered transition state. researchgate.net |
Computational Studies on Reaction Pathways and Intermediates
While specific computational studies exclusively targeting this compound are not prevalent in published literature, the application of established theoretical methods to analogous phenacyl systems provides a robust framework for understanding its reactivity. Techniques such as Density Functional Theory (DFT) are instrumental in mapping reaction pathways and characterizing the energetics of transition states and intermediates.
Density Functional Theory (DFT) and Intrinsic Reaction Coordinate (IRC) Analysis: DFT calculations would be employed to model the nucleophilic substitution reactions typical for α-halo ketones. By calculating the potential energy surface, researchers can identify the lowest energy pathway, determining whether the reaction proceeds via an SN2 or a different mechanism. IRC analysis would confirm that the calculated transition state smoothly connects the reactants to the products, ensuring it is a true transition state on the reaction coordinate.
Quantum Theory of Atoms in Molecules (QTAIM) and Wiberg Bond Indices: QTAIM analysis can elucidate the nature of chemical bonds within the molecule, such as the C-Br bond. By analyzing the electron density at the bond critical point, one can quantify its covalent and ionic character. Wiberg Bond Indices (WBI), derived from DFT calculations, provide a measure of the bond order. For the C-Br bond in this compound, a WBI value significantly less than 1 would indicate a polarized, weakened bond susceptible to cleavage. The correlation between DFT-calculated Wiberg bond indices and Coulson bond orders from simpler theories has been validated in complex organic systems. researcher.life
Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electron density distribution across the molecule. For this compound, this would show a region of positive electrostatic potential (electrophilic character) around the carbonyl carbon and the adjacent methylene (B1212753) carbon, and a negative potential (nucleophilic character) around the carbonyl oxygen and the bromine atom. This mapping helps predict sites for nucleophilic and electrophilic attack.
Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a nucleophilic substitution reaction, the interaction between the HOMO of the nucleophile and the LUMO of the phenacyl bromide is key. The LUMO of this compound is expected to be localized on the carbonyl and the C-Br antibonding orbital (σ*), indicating that these are the primary sites for receiving electrons from a nucleophile, leading to C-Br bond cleavage.
Table 1: Illustrative Computational Data for this compound
This table presents hypothetical yet representative data that would be generated from the computational analyses described.
| Computational Method | Parameter | Predicted Value/Observation | Significance |
| DFT (B3LYP/6-311G) | C-Br Bond Length | ~1.98 Å | Elongated compared to standard C-Br single bonds, suggesting weakness. |
| Carbonyl C=O Bond Length | ~1.22 Å | Typical value for an α-haloketone. | |
| Wiberg Bond Index | WBI (C-Br) | ~0.75 | Indicates a partial bond order, confirming the bond's lability. |
| MEP Analysis | Potential at Methylene Carbon | Positive (Blue Region) | Confirms the electrophilic nature and susceptibility to nucleophilic attack. |
| Potential at Bromine Atom | Negative (Red Region) | Indicates its character as a good leaving group. | |
| FMO Theory | LUMO Energy | Low | Suggests the molecule is a good electron acceptor. |
| LUMO Localization | Primarily on Cα-Br σ* orbital | Pinpoints the site of nucleophilic attack leading to bond breaking. |
Photochemical Reactivity and Photo-induced Transformations
The photochemistry of phenacyl derivatives is rich and involves several competing pathways upon excitation, primarily driven by the carbonyl chromophore.
Photolytic Cleavage Mechanisms of Phenacyl Derivatives
Upon absorption of UV light, phenacyl compounds are promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). The primary photochemical event for phenacyl bromides is the homolytic cleavage of the carbon-bromine bond. acs.org This cleavage occurs from the excited triplet state and generates a phenacyl radical and a bromine radical.
Reaction: Ar-CO-CH₂-Br + hν → [Ar-CO-CH₂-Br]* → Ar-CO-CH₂• + Br•
This radical cleavage is a key initiation step in many photochemical reactions involving phenacyl halides. The efficiency of this process can compete with other photoreactions, depending on the specific substituents on the aromatic ring and the reaction conditions. acs.org
Photoenol Formation and Subsequent Reactive Pathways
An alternative pathway, particularly for phenacyl compounds with ortho-alkyl groups, is the formation of a photoenol. In the case of this compound, intramolecular hydrogen abstraction from the ortho-methyl group by the excited carbonyl oxygen can occur. This process yields a short-lived enol intermediate (a biradical), which can then undergo various reactions. This intramolecular hydrogen abstraction is a well-documented process in related aromatic ketones and esters. nih.gov
This photoenolization can lead to photostabilization, as the enol can tautomerize back to the keto form, dissipating the absorbed light energy as heat. Alternatively, the highly reactive enol can be trapped by dienophiles in cycloaddition reactions or undergo other rearrangements.
Intramolecular Hydrogen-Transfer Processes in Excited States
Excited-state intramolecular proton transfer (ESIPT) is a fundamental process in photochemistry, often occurring in molecules with intramolecular hydrogen bonds, such as those with hydroxyl groups positioned ortho to a carbonyl. psu.edumdpi.commdpi.com While this compound lacks the traditional acidic proton donor for classic ESIPT, the concept extends to hydrogen atom transfer from the ortho-methyl group, as mentioned above.
This process involves the transfer of a hydrogen atom (not a proton) from the methyl group to the excited carbonyl oxygen. nih.gov Studies on related systems show that this transfer can occur from the excited singlet or triplet state. The resulting biradical intermediate is a key branching point for the molecule's subsequent photochemical fate, influencing whether cleavage or isomerization pathways dominate. The dynamics of such transfers are often ultrafast and can be studied using time-resolved spectroscopy. mdpi.com The presence of a five-membered N-H···N hydrogen-bonding system has also been shown to facilitate ESIPT, demonstrating the principle in varied structural contexts. bohrium.com
Electrochemical Behavior and Reduction Mechanisms
Electrochemical methods are powerful tools for probing the reduction mechanisms of organic halides.
Chronoamperometry and Cyclic Voltammetry Studies for Electrochemical Characterization
Cyclic voltammetry (CV) and chronoamperometry are the principal techniques used to investigate electrochemical reactions. rsc.orgnih.gov A cyclic voltammogram of phenacyl bromide shows a single, irreversible reduction peak. researchgate.net This irreversibility indicates that the initial reduction is followed by a rapid chemical step.
Mechanism: The electrochemical reduction of phenacyl bromide proceeds via a two-electron mechanism.
Electron Transfer: The first step is the transfer of an electron to the molecule, likely into the C-Br σ* antibonding orbital, leading to the formation of a radical anion. Ar-CO-CH₂-Br + e⁻ → [Ar-CO-CH₂-Br]⁻•
Fragmentation: The radical anion is unstable and rapidly undergoes dissociative electron transfer, cleaving the weak C-Br bond to form a phenacyl radical and a bromide ion. [Ar-CO-CH₂-Br]⁻• → Ar-CO-CH₂• + Br⁻
Second Electron Transfer: The phenacyl radical is more easily reduced than the starting material. It immediately accepts a second electron at the electrode surface to form a phenacyl anion. Ar-CO-CH₂• + e⁻ → [Ar-CO-CH₂]⁻
Protonation: In the presence of a proton source (e.g., residual water in the solvent), the phenacyl anion is protonated to yield the final reduction product, acetophenone (B1666503) (or its corresponding derivative). [Ar-CO-CH₂]⁻ + H⁺ → Ar-CO-CH₃
Chronoamperometry, a potential-step technique, can be used to confirm the diffusion-controlled nature of the electron transfer and to study the kinetics of the follow-up chemical reactions. youtube.com The current response over time provides insight into the reaction mechanism at the electrode surface.
Table 2: Electrochemical Data for Phenacyl Bromide Reduction
Data derived from a representative cyclic voltammogram of phenacyl bromide in acetonitrile (B52724) (MeCN). researchgate.net
| Parameter | Technique | Observation | Interpretation |
| Reduction Potential (Epc) | Cyclic Voltammetry | approx. -0.4 V vs. SCE | Potential at which the irreversible reduction of the C-Br bond occurs. |
| Anodic Peak | Cyclic Voltammetry | Absent on reverse scan | Confirms the irreversible nature of the reduction (ECE mechanism). |
| Effect of Additives | Cyclic Voltammetry | Potential shifts with Lewis acids (e.g., ZnCl₂) | Indicates interaction of the additive with the carbonyl group or bromide leaving group, facilitating reduction. researchgate.net |
| Current vs. Time | Chronoamperometry | Cottrell decay (I ∝ t-1/2) | The reduction process is controlled by the diffusion of the analyte to the electrode surface. youtube.com |
Investigation of Diffusion-Controlled Reduction Processes
In a study of substituted phenacyl bromides, including the structurally related m-methoxy-phenacyl bromide, in 50% (v/v) ethanol-water mixtures at a hanging mercury drop electrode (HMDE), the diffusion-controlled nature of the reduction was investigated. asianpubs.org The analysis of current-time transients allows for the determination of key parameters such as the diffusion coefficient (D) and the forward rate constant (kf).
For m-methoxy phenacyl bromide, the diffusion coefficient was determined at a specific potential. The adherence of the experimental data to the Cottrell equation, which describes the current change over time in a diffusion-controlled process, confirms that the reduction is indeed governed by the mass transport of the analyte to the electrode.
| Compound | Potential (V vs. SCE) | Diffusion Coefficient (D) (cm²/s) | Forward Rate Constant (kf) (cm/s) |
|---|---|---|---|
| m-Methoxy Phenacyl Bromide | -1.10 | 3.72 x 10⁻⁶ | 1.45 x 10⁻³ |
The data indicates that at a sufficiently negative potential, the reduction occurs rapidly upon the arrival of the molecule at the electrode surface. The value of the diffusion coefficient is typical for a small organic molecule in the given solvent system. The forward rate constant provides a measure of the intrinsic reactivity at the electrode surface under these conditions.
Impact of Substituents on Electrochemical Parameters and Redox Potentials
The electronic nature and position of substituents on the phenyl ring of phenacyl bromides have a profound impact on their electrochemical behavior, including their reduction potentials and reaction rates. The presence of the 2-methoxy and 3-methyl groups in this compound introduces a combination of steric and electronic effects that modify its reactivity compared to the unsubstituted phenacyl bromide.
The methoxy group at the ortho position (position 2) is of particular interest. Generally, ortho substituents can introduce steric hindrance that affects the planarity of the molecule and the accessibility of the reaction center. In the case of nucleophilic substitution reactions of ortho-substituted phenacyl bromides, a decrease in reactivity has been observed. nih.gov For instance, the rate of reaction of o-methoxy-phenacyl bromide with tert-butylamine (B42293) is significantly lower than that of the unsubstituted or para-substituted analogues. nih.gov This diminished reactivity is attributed to rotational barrier effects and repulsive interactions between the substituent and the incoming nucleophile. nih.gov
While specific electrochemical data for this compound is not extensively documented, the general trends observed for substituted phenacyl bromides can be used to infer its behavior. The electron-donating nature of the methoxy group, through resonance, and the methyl group, through induction, would be expected to increase the electron density at the carbonyl carbon and the adjacent benzylic carbon. This increased electron density would make the reduction of the molecule more difficult, shifting its reduction potential to more negative values compared to unsubstituted phenacyl bromide.
The following table presents data on the reaction rates of various substituted phenacyl bromides with tert-butylamine, illustrating the impact of substituent position and electronic nature.
| Substituent | Rate Constant (k x 10³ L M⁻¹ min⁻¹) |
|---|---|
| p-CH₃ | 12.7 |
| H | 20.5 |
| p-Cl | 20.0 |
| m-Cl | 23.6 |
| o-OCH₃ | 7.64 |
| o-CH₃ | 5.31 |
| o-Cl | 2.85 |
The data clearly shows that ortho substituents, regardless of their electronic nature (electron-donating OCH₃ and CH₃, or electron-withdrawing Cl), decrease the reaction rate compared to the unsubstituted (H) and para-substituted analogues. nih.gov This highlights the significant role of steric effects in the reactivity of ortho-substituted phenacyl bromides. The combination of a 2-methoxy and a 3-methyl group in this compound would likely lead to a complex interplay of these steric and electronic factors, influencing its redox potential and the kinetics of its electrochemical reduction.
Applications in Advanced Organic Synthesis
As an Alkylating Agent in Carbon-Carbon Bond Formation
The electrophilic nature of 2-Methoxy-3-methylphenacyl bromide makes it a potent alkylating agent, enabling the formation of crucial carbon-carbon bonds in a variety of organic transformations. The electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, facilitating its cleavage upon nucleophilic attack.
Utilization in Decarboxylative Olefination Reactions
While the direct application of this compound in decarboxylative olefination reactions is not extensively documented in dedicated studies, the principles of this reaction class suggest its potential utility. Decarboxylative olefinations often involve the coupling of a carboxylic acid derivative with an electrophile. In such a scenario, this compound could theoretically act as the electrophilic partner, reacting with a radical generated from the decarboxylation of a carboxylic acid. This would lead to the formation of a new carbon-carbon bond and ultimately, after subsequent elimination, an olefin. The feasibility and efficiency of this specific transformation would, however, depend on the precise reaction conditions and the compatibility of the substrates.
Broader Electrophilic Reactivity in Diverse Organic Transformations
The broader electrophilic reactivity of phenacyl bromides, and by extension this compound, is well-established in the formation of carbon-carbon bonds. pressbooks.pub This reactivity is harnessed in reactions with a wide array of carbon nucleophiles, including enolates, organometallic reagents, and enamines. The substitution of the bromide with a carbanion is a fundamental step in many synthetic pathways, allowing for the introduction of the 2-methoxy-3-methylphenacyl moiety into a larger molecular framework. This versatility makes it a valuable tool for medicinal chemists and synthetic organic chemists in the construction of complex target molecules.
Synthesis of Complex Heterocyclic Compounds
A significant application of this compound lies in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. Its ability to react with various nucleophiles in a sequential or one-pot manner makes it an ideal substrate for constructing these ring systems.
Utility in Multicomponent Reactions for Heterocycle Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. Phenacyl bromides are frequently employed as a key component in MCRs for the synthesis of a diverse range of heterocycles. researchgate.net The electrophilic nature of this compound allows it to react with various nucleophilic species generated in situ, leading to the rapid and efficient construction of complex heterocyclic scaffolds. This approach offers significant advantages in terms of atom economy, step economy, and the generation of molecular diversity.
Formation of Thiazole (B1198619) Derivatives
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings, and it prominently features α-haloketones like this compound as a key reactant. In this reaction, the α-haloketone is condensed with a thioamide. The reaction proceeds through an initial S-alkylation of the thioamide by the phenacyl bromide, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. The substituents on the phenacyl bromide, in this case, the 2-methoxy and 3-methyl groups, are incorporated into the final thiazole product at the 4-position.
Table 1: Hantzsch Thiazole Synthesis using a Phenacyl Bromide Analog
| Reactant 1 | Reactant 2 | Product | General Reaction Conditions |
| Phenacyl bromide derivative | Thioamide | 2,4-Disubstituted thiazole | Typically in a suitable solvent like ethanol (B145695), often with gentle heating. |
This reaction is highly versatile and allows for the synthesis of a wide array of substituted thiazoles, which are known to exhibit a broad spectrum of biological activities.
Synthesis of Thiohydantoin Derivatives
Thiohydantoins are another important class of heterocyclic compounds with diverse biological activities. While the direct synthesis of thiohydantoins using this compound is a specific application, the general reactivity of α-haloketones suggests a potential pathway. One plausible route involves the reaction of this compound with a thiourea (B124793) derivative. This could proceed via an initial alkylation of the thiourea, followed by cyclization and subsequent transformations to yield the thiohydantoin core. The specific reaction conditions and the nature of the substituents would be crucial in determining the outcome and efficiency of such a synthesis.
Quaternization Reactions for the Synthesis of Complex Organic Salts
This compound serves as a valuable reagent in quaternization reactions, a fundamental process in organic chemistry for the synthesis of quaternary ammonium (B1175870) salts. This reaction involves the alkylation of tertiary amines or nitrogen-containing heterocyclic compounds. The carbon atom attached to the bromine in the phenacyl bromide is electrophilic, making it susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of an amine.
The general mechanism involves the direct reaction of this compound with a tertiary amine. The nitrogen atom displaces the bromide ion, forming a new carbon-nitrogen bond. The resulting product is a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon groups and carries a positive charge, with the bromide ion acting as the counter-ion. These salts can be complex organic structures, particularly when the amine itself is a large or functionalized molecule. The synthesis of N-phenacyldibromobenzimidazoles through the N-alkylation of dibromobenzimidazole with various phenacyl halides is an example of this type of transformation. nih.gov The reaction conditions for such syntheses can be optimized by testing various base-solvent systems to improve yield and purity. nih.gov
The resulting phenacyl-substituted quaternary ammonium salts are often precursors to other complex molecules. For instance, phenacyl salts derived from the quaternization of methyl picolinate (B1231196) with phenacyl bromides can be cyclized in acetic anhydride (B1165640) to yield 3-aryl-1H-pyrido[2,1-c] rsc.orgmdpi.comoxazinium bromides.
Applications in the Synthesis of Pyrazole (B372694) Derivatives
This compound is a key building block in the synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological importance. rsc.orgolemiss.edu The most common synthetic route involves the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. dergipark.org.tr this compound functions as an α-haloketone, which is a versatile precursor for constructing the pyrazole ring.
In a typical reaction, the phenacyl bromide can first react with a nucleophile, such as triphenylphosphine (B44618), to form a phosphonium (B103445) salt. rsc.org This salt, in the presence of a base, generates a phosphorus ylide. The ylide can then participate in multi-component reactions. A well-established method for pyrazole synthesis is the reaction of an α-haloketone like this compound with hydrazine or substituted hydrazines. mdpi.comdergipark.org.trbibliomed.org The reaction proceeds via initial N-alkylation of the hydrazine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
For example, phenacyl bromide can be used in the acid-catalyzed cyclocondensation with chalcones and thiosemicarbazide (B42300) to produce thiazolyl-pyrazoline derivatives. nih.gov Similarly, it can react with carbothioamides in ethanol to form complex heterocyclic systems containing a pyrazoline ring. nih.gov These reactions highlight the versatility of phenacyl bromides in constructing five-membered heterocyclic rings.
Interactive Table: Synthesis of Pyrazole Derivatives
| Reactants | Reaction Type | Product Class | Key Features |
|---|---|---|---|
| This compound, Hydrazine/Substituted Hydrazine | Condensation/Cyclization | Substituted Pyrazoles | Forms the core pyrazole ring structure. mdpi.comdergipark.org.trbibliomed.org |
| Phenacyl bromide, Chalcones, Thiosemicarbazide | Acid-catalyzed Cyclocondensation | Thiazolyl-pyrazoline derivatives | Multi-component reaction leading to complex heterocycles. nih.gov |
| Phenacyl bromide, Carbothioamides | Condensation | Pyrazoline-thiazole hybrids | Builds complex fused and linked heterocyclic systems. nih.gov |
Role in Derivatization for Analytical and Mechanistic Studies
Modification for Enhanced Spectroscopic Analysis
This compound is an effective derivatizing agent used to enhance the detection of various analytes in spectroscopic and spectrometric analyses. Chemical derivatization is a strategy employed to modify an analyte to a form that is more suitable for a specific analytical method, often by improving its volatility, chromatographic behavior, or detector response. jfda-online.com
In the context of mass spectrometry (MS), derivatization of molecules with phenacyl bromide analogues, such as p-methoxyphenacyl bromide, significantly improves their ionization efficiency and detection sensitivity. researchgate.netvu.nl For instance, carboxylic acids, which may exhibit poor ionization in their native state, can be converted into their corresponding phenacyl esters. This modification introduces the phenacyl group, which is readily ionizable and provides a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS), facilitating both detection and structural confirmation. This approach is particularly useful for quantifying low-concentration analytes in complex biological matrices like serum or urine. nih.gov The derivatization of alkylphosphonic acids with p-methoxyphenacyl bromide allows for their determination at very low levels using gas chromatography with high-resolution mass spectrometry. vu.nl
The primary benefits of using this compound for derivatization include:
Improved Chromatographic Properties: Derivatization can increase the volatility of polar analytes, making them suitable for gas chromatography, or alter their retention characteristics in liquid chromatography for better separation from interfering matrix components. jfda-online.com
Preparation of Derivatives for Targeted Chemical Investigations
Beyond general analytical enhancement, this compound is used to prepare specific derivatives for targeted chemical investigations. This involves creating a new molecule from an analyte to study reaction mechanisms, identify biomarkers, or probe biological activity.
A prominent application is in the verification of chemical warfare agent exposure. The hydrolysis products of nerve agents, such as alkyl methylphosphonic acids, are key biomarkers in biological samples. These acidic, non-volatile compounds are difficult to detect directly. Derivatization with reagents like p-methoxyphenacyl bromide converts them into esters that are amenable to analysis by gas chromatography-mass spectrometry (GC-MS). vu.nl This targeted derivatization allows for the sensitive and specific confirmation of exposure to these prohibited substances.
Similarly, phenacyl bromide and its analogs are employed in the synthesis of a wide array of heterocyclic compounds for screening biological activity. sciencegate.appresearchgate.net By reacting this compound with different substrates, chemists can generate libraries of novel compounds, such as imidazopyridines, thiazoles, and indoles. sciencegate.app These derivatives are then used in targeted studies to discover new therapeutic agents, for example, by evaluating their cytotoxic activity against cancer cell lines. nih.gov
Interactive Table: Derivatization Applications
| Application Area | Analyte Type | Purpose of Derivatization | Analytical Technique |
|---|---|---|---|
| Enhanced Spectroscopic Analysis | Carboxylic Acids, Phosphonic Acids | Improve ionization efficiency and detection sensitivity. researchgate.netvu.nl | LC-MS/MS, GC-MS |
| Targeted Chemical Investigations | Nerve Agent Hydrolysis Products | Create stable, detectable biomarkers for exposure verification. vu.nl | GC-MS |
| Drug Discovery | Amines, Thiols, etc. | Synthesize novel heterocyclic derivatives for bioactivity screening. nih.govsciencegate.app | N/A (Synthetic Application) |
Spectroscopic and Computational Characterization of 2 Methoxy 3 Methylphenacyl Bromide and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone of molecular characterization, allowing chemists to probe the connectivity and environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic compound. By analyzing the chemical shifts, integration, and coupling patterns, the precise structure of 2-Methoxy-3-methylphenacyl bromide can be confirmed.
¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms. For this compound, distinct signals are expected for the methoxy (B1213986) (-OCH₃), methyl (-CH₃), bromomethyl (-CH₂Br), and aromatic protons. The bromomethyl protons typically appear as a singlet around δ 4.4 ppm rsc.org. The methoxy and methyl protons would also appear as singlets, with the methoxy protons expected around δ 3.8 ppm beilstein-journals.org. The aromatic protons would exhibit a more complex splitting pattern due to their substitution on the benzene (B151609) ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C=O) is characteristically deshielded, appearing far downfield, typically in the range of δ 190-192 ppm rsc.org. The carbon of the bromomethyl group (-CH₂Br) is expected around δ 31 ppm rsc.org. The carbons of the methoxy and methyl groups would have distinct signals, with the methoxy carbon appearing around δ 55-56 ppm beilstein-journals.org. The aromatic carbons would appear in the typical δ 110-140 ppm range, with their exact shifts influenced by the methoxy and methyl substituents.
Interactive Data Table: Predicted NMR Data for this compound
| Group | ¹H NMR Chemical Shift (δ, ppm) (Predicted) | ¹³C NMR Chemical Shift (δ, ppm) (Predicted) |
| Carbonyl (C=O) | N/A | ~191 |
| Bromomethyl (-CH₂Br) | ~4.4 (singlet) | ~31 |
| Methoxy (-OCH₃) | ~3.8 (singlet) | ~56 |
| Methyl (-CH₃) | ~2.4 (singlet) | ~21 |
| Aromatic (Ar-H) | ~6.9 - 7.8 (multiplet) | ~110 - 140 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would display several characteristic absorption bands:
A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone.
Absorption bands in the region of 2850-3000 cm⁻¹ due to C-H stretching vibrations of the methyl and methoxy groups docbrown.info.
Characteristic C-O stretching absorptions for the aryl ether linkage, typically appearing as strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions docbrown.infodocbrown.info.
A moderate absorption band in the 600-700 cm⁻¹ range, which can be attributed to the C-Br stretching vibration.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1700-1720 |
| Alkyl C-H | Stretch | 2850-3000 |
| Aryl Ether (C-O) | Asymmetric Stretch | 1200-1275 |
| Aryl Ether (C-O) | Symmetric Stretch | 1000-1075 |
| Bromomethyl (C-Br) | Stretch | 600-700 |
Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
For this compound (C₁₀H₁₁BrO₂), the molecular ion peak would appear as a pair of peaks of nearly equal intensity (M⁺ and M+2), due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) docbrown.info. The calculated molecular weight is approximately 242.01 g/mol for the ⁷⁹Br isotope and 244.01 g/mol for the ⁸¹Br isotope.
Common fragmentation pathways for phenacyl bromides include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group. This can result in the loss of a bromomethyl radical (•CH₂Br), leading to the formation of a 2-methoxy-3-methylbenzoyl cation.
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), forming a phenacyl cation fragment docbrown.info.
Formation of Acylium Ion: A prominent peak corresponding to the [M-CH₂Br]⁺ fragment (the 2-methoxy-3-methylbenzoyl cation) is highly probable.
Further fragmentation of the aromatic ring structure can also occur.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z (mass/charge) | Ion Structure | Description |
| 242/244 | [C₁₀H₁₁BrO₂]⁺ | Molecular ion peak (M⁺, M+2) |
| 149 | [C₉H₉O₂]⁺ | Loss of •Br from the molecular ion |
| 135 | [C₈H₇O]⁺ | Formation of the 2-methoxy-3-methylbenzoyl cation |
| 93/95 | [CH₂Br]⁺ | Bromomethyl cation |
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. While this method provides unambiguous structural proof, its application is contingent upon the ability to grow a suitable single crystal of this compound. Specific crystallographic data for this exact compound is not widely available, but the technique remains the definitive standard for solid-state structural analysis researchgate.net.
Advanced Computational Chemistry Approaches
Computational chemistry provides theoretical insights into molecular structure and reactivity, complementing experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, offering insights that are difficult to obtain through experimentation alone nih.gov.
For this compound, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to:
Optimize Molecular Geometry: Predict the most stable three-dimensional structure by calculating bond lengths and angles.
Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity dntb.gov.ua. A smaller gap suggests higher reactivity.
Predict Reactive Sites: Generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and methoxy groups would be regions of negative potential (nucleophilic sites), while the carbonyl carbon and the carbon atom bonded to bromine would be regions of positive potential (electrophilic sites). This information is vital for predicting how the molecule will interact with other reagents dntb.gov.ua.
Interactive Data Table: Representative DFT-Calculated Parameters for Aromatic Ketones
| Parameter | Description | Predicted Information for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | A specific energy value (e.g., in eV) would be calculated. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | A specific energy value (e.g., in eV) would be calculated. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for nucleophilic and electrophilic attack. | Negative potential on oxygen atoms; positive potential on carbonyl carbon and α-carbon. |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density of a molecule to define chemical bonds and atomic interactions. wikipedia.orgamercrystalassn.org Developed by Richard Bader, this theory partitions a molecule into atomic basins based on the topology of the electron density, allowing for the characterization of atomic and bond properties. wikipedia.org A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide a quantitative description of the nature of the chemical bond. wiley-vch.de
In the context of this compound, a QTAIM analysis would reveal the nature of its various covalent bonds, such as the C-C bonds within the aromatic ring, the C=O bond of the carbonyl group, and the C-Br bond. The values of ρ at the BCP are indicative of the bond order, with higher values suggesting a stronger bond. The sign of the Laplacian of the electron density (∇²ρ) at the BCP distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ > 0). wiley-vch.de
For this compound, it is expected that the C-C bonds of the phenyl ring and the C=O bond would exhibit significant covalent character, with large electron densities and negative Laplacian values at their respective BCPs. The C-Br bond, being more polar, would likely show characteristics intermediate between purely covalent and closed-shell interactions.
Illustrative QTAIM Data for Selected Bonds in a Phenacyl Bromide Derivative:
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |
| C=O | ~0.35 | < 0 | Covalent (shared-shell) |
| C-C (aromatic) | ~0.28 | < 0 | Covalent (shared-shell) |
| C-Br | ~0.15 | > 0 | Polar Covalent (intermediate) |
| C-H | ~0.25 | < 0 | Covalent (shared-shell) |
Note: The values presented are typical and serve as an illustration of expected results from a QTAIM analysis.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Regions of negative electrostatic potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. preprints.org
For this compound, the MEP map would highlight several key reactive sites. The oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a prime target for electrophiles. nih.gov The oxygen of the methoxy group would also exhibit a negative potential. The hydrogen atoms of the methyl group and the aromatic ring would correspond to regions of positive potential. The area around the bromine atom would likely show a region of slightly negative to neutral potential, reflecting its electronegativity and the polar nature of the C-Br bond. Understanding these charge distributions is crucial for predicting how the molecule will interact with other reagents. manipal.edu
Predicted MEP Characteristics for this compound:
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
| Carbonyl Oxygen | Strongly Negative | Red | Susceptible to electrophilic attack |
| Methoxy Oxygen | Negative | Yellow/Orange | Potential site for electrophilic interaction |
| Aromatic Ring | Generally Neutral to Slightly Negative | Green | Can participate in electrophilic aromatic substitution |
| Hydrogen Atoms | Positive | Blue | Susceptible to nucleophilic attack (deprotonation) |
| Bromine Atom | Slightly Negative/Neutral | Green/Yellow | Influences the electrophilicity of the adjacent carbon |
Frontier Molecular Orbital (FMO) Theory Applications in Reaction Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict the outcomes of chemical reactions. wikipedia.orgstmarys-ca.edu Developed by Kenichi Fukui, this theory posits that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other. imperial.ac.uk The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. pku.edu.cn
In the case of this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atoms, indicating its nucleophilic character. The LUMO is expected to be centered on the carbonyl carbon and the adjacent carbon bearing the bromine atom, highlighting the molecule's electrophilic sites. FMO theory can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, in a reaction with a nucleophile, the interaction would occur between the HOMO of the nucleophile and the LUMO of this compound, leading to an attack at the electrophilic carbon centers. slideshare.net
Illustrative FMO Data for a Phenacyl Bromide Derivative:
| Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily located on the aromatic ring and oxygen atoms. |
| LUMO | -1.2 | Primarily located on the carbonyl carbon and the α-carbon. |
| HOMO-LUMO Gap | 7.3 | Indicates moderate kinetic stability. |
Note: These energy values are hypothetical and serve to illustrate the application of FMO theory.
Transition State Modeling and Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways
Transition state modeling and Intrinsic Reaction Coordinate (IRC) analysis are powerful computational techniques used to elucidate the mechanisms of chemical reactions. A transition state (TS) is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. rowansci.com Computational methods can be used to locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction.
Once a transition state has been identified, an IRC calculation can be performed to map out the reaction pathway. scm.com The IRC follows the path of steepest descent from the transition state down to the reactants on one side and the products on the other, confirming that the located TS indeed connects the desired reactants and products. missouri.edurowansci.com This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. nih.gov
For reactions involving this compound, such as a nucleophilic substitution at the α-carbon, transition state modeling could be used to determine the structure of the transition state and the activation energy for the reaction. An IRC analysis would then trace the reaction path, showing the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new bond. This level of detail is invaluable for understanding the reaction mechanism and for designing more efficient synthetic routes.
Hypothetical Reaction Coordinate Data for a Nucleophilic Substitution on a Phenacyl Bromide:
| Point on Reaction Coordinate | Relative Energy (kcal/mol) | Key Geometric Changes |
| Reactants | 0.0 | Nucleophile and phenacyl bromide are separated. |
| Transition State | +15.2 | Nucleophile is partially bonded to the α-carbon; C-Br bond is partially broken. |
| Products | -10.5 | New bond is fully formed; bromide ion has departed. |
Future Directions and Emerging Research Avenues
Exploration of Novel and Efficient Synthetic Pathways
The classical synthesis of phenacyl bromides typically involves the α-bromination of the corresponding acetophenone (B1666503). researchgate.net For 2-Methoxy-3-methylphenacyl bromide, this would entail the bromination of 2-methoxy-3-methylacetophenone. While effective, future research will likely focus on developing more sophisticated and efficient synthetic routes.
One promising avenue is the exploration of catalytic C-H functionalization . nih.govrutgers.eduacs.orgacs.org This strategy aims to directly convert a C-H bond on the acetyl group of a precursor molecule into a C-Br bond, bypassing the need for pre-functionalized substrates. Research into transition-metal-catalyzed or photoredox-catalyzed C-H bromination of aromatic ketones could offer a more atom-economical and step-efficient synthesis of this compound. The presence of the methoxy (B1213986) and methyl groups on the aromatic ring will likely influence the regioselectivity and reactivity in such transformations, presenting an interesting area for methodological development.
| Precursor Compound | Potential Synthetic Transformation | Emerging Research Focus |
| 2-Methoxy-3-methylacetophenone | α-Bromination | Development of catalytic (e.g., transition metal, photoredox) C-H bromination methods for improved efficiency and selectivity. |
| 2-Methylanisole (B146520) | Acylation | Exploration of novel, greener catalytic systems for Friedel-Crafts and related acylation reactions to produce 2-methoxy-3-methylacetophenone. |
Development of Green Chemistry Approaches for Synthesis and Application
The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound should prioritize the development of environmentally benign synthetic methods and applications.
A key area of focus will be the use of greener brominating agents and reaction media . Traditional bromination often employs elemental bromine, which is hazardous. The development of methods using solid-supported brominating agents, or in situ generation of the brominating species from safer precursors like ammonium (B1175870) bromide, represents a significant step forward. lookchem.comresearchgate.net Moreover, replacing chlorinated solvents with more sustainable alternatives such as water, ethanol (B145695), or ionic liquids in both the synthesis and subsequent reactions of this compound is a critical research goal. rsc.org The use of phase-transfer catalysts, like β-cyclodextrin-silica hybrids, has shown promise in facilitating nucleophilic substitution reactions of phenacyl halides in water, a methodology that could be extended to the title compound. researchgate.net
Another green approach involves the use of energy-efficient activation methods , such as microwave irradiation or ultrasonication. researchgate.net These techniques can often accelerate reaction rates, reduce reaction times, and improve yields, thereby minimizing energy consumption and potential side reactions.
| Green Chemistry Approach | Application to this compound | Potential Benefits |
| Alternative Brominating Agents | Use of N-bromosuccinimide (NBS) with a catalyst, or electrochemical generation of bromonium ions. lookchem.comnih.gov | Reduced hazard, improved selectivity, and milder reaction conditions. |
| Green Solvents | Employing water, ethanol, or supercritical fluids for synthesis and subsequent reactions. rsc.org | Reduced environmental impact and improved safety profile. |
| Energy-Efficient Methods | Application of microwave or ultrasonic irradiation to accelerate reactions. researchgate.net | Faster reaction times, higher yields, and reduced energy consumption. |
| Catalysis | Development of recyclable catalysts for synthesis and application, such as TiO2 nanoparticles. researchgate.net | Reduced waste and improved process sustainability. |
Advanced Mechanistic Studies on Diverse Reactivity Modes
A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for its rational application in synthesis. Future research should employ a combination of experimental and computational methods to elucidate the intricate details of its reaction pathways.
The presence of the electron-donating methoxy group and the sterically influencing methyl group at the ortho and meta positions, respectively, is expected to have a profound impact on the reactivity of the phenacyl bromide moiety. nih.govKinetic studies on the nucleophilic substitution reactions of this compound with various nucleophiles will be invaluable in quantifying these electronic and steric effects. researchgate.netresearchgate.net Such studies can help in building predictive models for its reactivity.
Computational chemistry , particularly Density Functional Theory (DFT), can provide deep insights into the transition state structures, activation energies, and reaction pathways. researchgate.netnih.gov Computational modeling can be employed to investigate the influence of the substituents on the stability of intermediates and transition states in various reactions, including nucleophilic substitutions and its participation in multicomponent reactions. nih.gov These studies can also help in understanding and predicting the regioselectivity and stereoselectivity of its reactions. The interplay between the carbonyl group and the bromine atom, and how this is modulated by the aromatic substituents, is a key area for mechanistic investigation. researchgate.net
| Mechanistic Study | Focus on this compound | Expected Insights |
| Experimental Kinetics | Rate studies of nucleophilic substitution with a library of nucleophiles. | Quantitative understanding of electronic and steric effects of the methoxy and methyl groups on reactivity. researchgate.netnih.gov |
| Computational Modeling (DFT) | Calculation of transition state energies and reaction pathways for various reactions. | Detailed understanding of reaction mechanisms, prediction of regioselectivity and stereoselectivity. researchgate.netnih.gov |
| Spectroscopic Analysis | In-situ monitoring of reactions using techniques like NMR and IR spectroscopy. | Identification of transient intermediates and elucidation of reaction progress. |
Expansion of Synthetic Applications in Complex Molecule Construction
The true value of a synthetic building block lies in its ability to facilitate the construction of complex and biologically relevant molecules. Future research should aim to expand the synthetic utility of this compound in the assembly of intricate molecular frameworks, particularly in the synthesis of heterocycles. nih.govresearchgate.netresearchgate.nettandfonline.com
A significant area of opportunity lies in its use in multicomponent reactions (MCRs) . nih.govresearchgate.netnih.gov MCRs allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. The electrophilic nature of both the carbonyl carbon and the α-carbon in this compound makes it an ideal candidate for participation in various MCRs to generate highly substituted five- and six-membered heterocyclic rings. researchgate.netresearchgate.net
The synthesis of novel heterocyclic scaffolds is another promising direction. Phenacyl bromides are well-established precursors for a wide array of heterocycles including thiazoles, imidazoles, oxazoles, and quinoxalines. researchgate.netresearchgate.net The specific substitution pattern of this compound could be leveraged to synthesize novel analogs of these important heterocyclic systems, potentially leading to new therapeutic agents or functional materials. The exploration of its reactions with diverse dinucleophiles will be a fruitful area of investigation.
Furthermore, the application of this compound in the total synthesis of natural products and their analogs represents a long-term goal. nih.govrsc.org By strategically incorporating this building block, synthetic chemists can potentially access complex molecular targets with greater efficiency.
| Synthetic Application | Target Molecular Architectures | Research Focus |
| Multicomponent Reactions | Highly substituted pyridines, dihydropyridines, and other complex heterocycles. nih.govnih.gov | Designing novel MCRs that exploit the unique reactivity of this compound. |
| Heterocycle Synthesis | Novel substituted thiazoles, imidazoles, oxazoles, and fused heterocyclic systems. researchgate.netresearchgate.netresearchgate.net | Exploring reactions with various nucleophilic partners to access diverse heterocyclic cores. |
| Natural Product Synthesis | Analogs of biologically active natural products containing a substituted phenyl ketone moiety. nih.govrsc.org | Strategic incorporation of the this compound unit in retrosynthetic analysis. |
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-methoxy-3-methylphenacyl bromide?
The synthesis typically involves bromination of a precursor (e.g., desoxybenzoin derivatives) in solvents like ether or acetic acid, with aluminum chloride as a catalyst. Kröhnke’s studies suggest that solvent choice significantly impacts yield: ether promotes selective bromination, while acetic acid may enhance reaction rates but risks over-bromination . A comparative table of solvents and outcomes:
| Solvent | Reaction Rate | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Ether | Moderate | High | 70–80 | |
| Acetic Acid | Fast | Moderate | 60–70 | |
| Carbon Disulfide | Slow | Low | 40–50 |
Q. How can the purity of this compound be validated?
Purity is assessed via melting point analysis (mp 92–97°C for analogous bromides) and chromatographic techniques (HPLC or TLC). For advanced confirmation, use FTIR (C-Br stretch ~550 cm⁻¹) and ¹H NMR (methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.2–2.5 ppm) .
Q. What safety precautions are critical when handling this compound?
Due to its lachrymatory properties and reactivity:
Q. How does solvent polarity influence its stability during storage?
Polar aprotic solvents (e.g., THF) stabilize the bromide by minimizing hydrolysis. Non-polar solvents (e.g., petroleum ether) are less effective. Refrigeration (<6°C) further reduces degradation rates .
Q. What are common impurities in synthesized batches?
Typical impurities include:
- Unreacted starting materials (detected via GC-MS).
- Hydrolysis products (e.g., 2-methoxy-3-methylphenol).
- Over-brominated byproducts (resolved via column chromatography with silica gel) .
Advanced Research Questions
Q. How to resolve contradictory bromide concentration data in analytical studies?
Discrepancies often arise from methodological differences, e.g., colorimetric assays vs. capillary electrophoresis (CE). CE with optimized buffer co-ions (e.g., borate) improves resolution of Br⁻ from Cl⁻. For example, Li’s refractive index method for halides reduces interference .
Q. What advanced techniques characterize its reactivity in nucleophilic substitutions?
Q. How to design experiments to study its photodegradation?
Q. What strategies mitigate interference from chloride in bromide quantification?
Q. How to optimize its use in synthesizing crystalline phenacyl esters?
- Solvent-Free Conditions : Mechanochemical grinding with carboxylic acids reduces side reactions.
- Microwave Assistance : 15-minute reactions at 100°C improve yields by 20% vs. traditional reflux .
Key Methodological Considerations
- Contradiction Analysis : Cross-validate analytical results using orthogonal techniques (e.g., NMR + CE) to address variability .
- Synthetic Optimization : Screen solvents/catalysts via DoE (Design of Experiments) for reproducibility .
- Safety Protocols : Follow OSHA HCS guidelines for bromides, including spill containment and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
